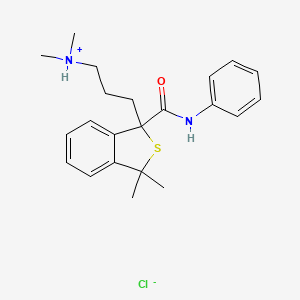
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo(c)thiophene-1-carboxanilide HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxanilide HCl is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a benzo©thiophene core, making it a subject of interest in medicinal chemistry and other research areas.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxanilide HCl involves multiple steps, typically starting with the preparation of the benzo©thiophene coreThe reaction conditions often require specific catalysts and solvents to ensure the desired product’s purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This often involves continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxanilide HCl undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.
Substitution: This involves replacing one functional group with another, often using specific reagents and catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction can produce more hydrogenated forms of the compound .
Scientific Research Applications
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxanilide HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxanilide HCl involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the observed biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride
- 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride
- 1-(3-Dimethylaminopropyl)-3-phenylurea
Uniqueness
1,3-Dihydro-3,3-dimethyl-1-(3-(dimethylamino)propyl)benzo©thiophene-1-carboxanilide HCl stands out due to its unique benzo©thiophene core, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
26106-22-9 |
|---|---|
Molecular Formula |
C22H29ClN2OS |
Molecular Weight |
405.0 g/mol |
IUPAC Name |
3-[3,3-dimethyl-1-(phenylcarbamoyl)-2-benzothiophen-1-yl]propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C22H28N2OS.ClH/c1-21(2)18-13-8-9-14-19(18)22(26-21,15-10-16-24(3)4)20(25)23-17-11-6-5-7-12-17;/h5-9,11-14H,10,15-16H2,1-4H3,(H,23,25);1H |
InChI Key |
QZOHYRCCXGSZHK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=CC=CC=C2C(S1)(CCC[NH+](C)C)C(=O)NC3=CC=CC=C3)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















